2-Phenylaziridine
Overview
Description
2-Phenylaziridine is an organic compound with the molecular formula C₈H₉N. It is a three-membered nitrogen-containing heterocycle, specifically an aziridine, with a phenyl group attached to the second carbon atom. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .
Mechanism of Action
Target of Action
2-Phenylaziridine is an organic compound that primarily targets the process of polymerization . It is used as a building block for polyamines through anionic and cationic ring-opening polymerization .
Mode of Action
The mode of action of this compound involves its interaction with the polymerization process. It is used in the production of polyamines, which are essential for a variety of biological functions . The compound is involved in the anionic and cationic ring-opening polymerization, contributing to the formation of polymers with various structures .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of ring-strained nitrogen-containing monomers . The compound contributes to the formation of polymers with various structures, including branched and linear forms . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Result of Action
The result of this compound’s action is the formation of polymers through the process of anionic and cationic ring-opening polymerization . These polymers have a wide range of applications, including antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of other reactive monomers . .
Biochemical Analysis
Biochemical Properties
It is known that aziridines, the class of compounds to which 2-Phenylaziridine belongs, are highly reactive due to their ring strain, making them susceptible to attack from nucleophilic species .
Molecular Mechanism
Aziridines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the strained three-membered ring, leading to the formation of polyamines .
Temporal Effects in Laboratory Settings
In laboratory settings, the polymerization of this compound was found to form only low molecular weight polymers of ≤3000 g mol −1 . These polymerizations did not result in full monomer consumption due to high rates of termination .
Metabolic Pathways
Aziridines are known to be involved in the production of polyamines through various routes .
Subcellular Localization
The localization of a protein or compound within a cell can greatly influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylaziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For example, the reaction of N-aminophthalimide with (E)-stilbene in the presence of lead tetraacetate yields trans-2,3-diphenyl-1-phthalimidoaziridine, which can be further converted to this compound . Another method involves the reduction of O-substituted dibenzyl ketoximes or chalcone oxime .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the cyclization of amino alcohols. The Nippon Shokubai process, for instance, uses an oxide catalyst and high temperatures to dehydrate aminoethanol .
Chemical Reactions Analysis
2-Phenylaziridine undergoes various chemical reactions due to its strained ring structure:
Oxidation and Reduction:
- Oxidation of this compound can lead to the formation of aziridine N-oxides.
- Reduction reactions typically involve the opening of the aziridine ring to form amines.
Substitution Reactions:
- Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
- Common reagents include alkyl halides, which can lead to the formation of N-alkylated aziridines.
Ring-Opening Reactions:
- Acidic or basic conditions can induce ring-opening reactions, leading to the formation of β-amino alcohols or diamines .
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions typically yield β-amino alcohols .
Scientific Research Applications
2-Phenylaziridine has several applications in scientific research:
Chemistry:
- It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- Aziridines, including this compound, are used in the development of antibacterial and antimicrobial agents .
- They are also explored for their potential in non-viral gene transfection .
Industry:
Comparison with Similar Compounds
Ethyleneimine: The simplest aziridine, which lacks the phenyl group and has different reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
2-phenylaziridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKLFWSUVVUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298431, DTXSID60902879 | |
Record name | 2-Phenylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3454 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-00-9 | |
Record name | 2-Phenylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-phenylaziridine?
A1: The molecular formula of this compound is C8H9N, and its molecular weight is 119.17 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: Spectroscopic analysis of this compound reveals important structural information. For instance, 1H NMR studies of N-chloro-2-phenylaziridine allowed the determination of its preferred conformation based on the geminal coupling constants of the aziridine ring protons. [] Substituent effects on 13C chemical shifts have also been studied for a series of 1-arylsulfonyl-2-arylaziridines. []
Q3: How does the nitrogen pyramid in 2-phenylaziridines influence their reactivity?
A3: The steepness of the nitrogen pyramid in cis- and trans-isomers of activated 2-phenylaziridines significantly impacts their reaction pathway with nucleophiles like xanthyl anion. While trans-isomers undergo nucleophilic ring opening, cis-isomers predominantly exhibit C-N homolysis via single electron transfer. This difference highlights the influence of nitrogen configuration on the competition between these two reaction pathways. []
Q4: How does the presence of electron-withdrawing groups on the nitrogen affect the reactivity of 2-phenylaziridines?
A4: Activated 2-phenylaziridines, bearing electron-withdrawing groups like sulfonyl or benzoyl on the nitrogen, exhibit distinct reactivity patterns. The presence of a strong activating group like tosyl allows for uncatalyzed ring opening with alcohols even under neutral conditions, while weaker activation necessitates the use of catalysts or results in competing side reactions. []
Q5: How do different nucleophiles react with activated 2-phenylaziridines?
A5: Studies have shown that the regioselectivity of nucleophilic ring opening in activated 2-phenylaziridines is influenced by both the nature of the nucleophile and the reaction conditions. For instance, ethoxide exclusively leads to normal ring opening, while methoxide can result in a significant amount of abnormal ring opening product. Under acidic conditions, the ring opening proceeds exclusively at the benzylic carbon. []
Q6: What are the common synthetic routes for preparing this compound derivatives?
A6: Various methods exist to synthesize this compound derivatives. One approach involves the ring closure of 2-chloro-2-phenylethylammonium chloride, highlighting the importance of this compound as a synthetic intermediate. [] Another method utilizes the reaction of styrene with ammonia in a micellar system using iodide as a catalyst and bleach as an oxidant, offering a greener alternative for producing unprotected this compound. []
Q7: How can this compound derivatives be used in catalytic reactions?
A7: N-Heterocyclic carbenes derived from this compound have shown promise as ligands in transition metal catalysis. For instance, titanium and zirconium complexes bearing chiral bis(N-tosyl-2-amino-2-phenylethyl)benzylamine ligands, derived from (S)-N-tosyl-2-phenylaziridine, exhibit good activity in the polymerization of 1-hexene. []
Q8: How does the stereochemistry of this compound influence its reactivity and applications?
A8: The stereochemistry of this compound plays a crucial role in its reactivity. For instance, the catalytic hydrogenolysis of optically active 2-methyl-2-phenylaziridine over palladium leads to inversion of configuration, while platinum catalysts result in significant retention of configuration. This highlights the influence of the catalyst on the stereochemical outcome of the reaction. [, ]
Q9: How does the choice of solvent affect the stereochemical outcome of reactions involving this compound?
A9: Solvent choice significantly impacts the stereochemistry of catalytic hydrogenolysis in 2-methyl-2-phenylaziridine. Reactions in ethanol predominantly yield the inverted product, whereas benzene favors retention of configuration. This effect is attributed to solvent-dependent variations in adsorption strength and interactions with the catalyst surface. [, , ]
Q10: How has computational chemistry been employed to study the reactivity of this compound derivatives?
A10: Density functional theory (DFT) calculations have proven valuable for elucidating the mechanism of rhodium-catalyzed carbonylative ring expansion of N-tert-butyl-2-phenylaziridine to β-lactams. [] These studies shed light on the crucial role of hyperconjugation in activating the C-N bond cleavage and explain the observed regioselectivity.
Q11: How do DFT calculations contribute to understanding the stereochemistry of reactions involving this compound?
A11: DFT calculations provide insights into the diastereoselectivity of styrene aziridination using a novel magnetically recyclable Cu(II) catalyst. While the trans diastereomer appears thermodynamically favored, computations suggest the kinetic preference for the cis isomer due to stabilizing π-stacking interactions. []
Q12: What are the potential applications of this compound derivatives in materials science?
A12: The rigid three-membered ring structure of this compound makes it a valuable building block for incorporating into larger molecular architectures. For instance, 2,4-diphenylpyrrole, readily synthesized from this compound, serves as a precursor to pyrrole dimethine fluorescent dyes with potential applications in materials science and biomedical imaging. []
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